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Compound of Interest

(3-Methoxypyridin-2-
Compound Name:
yl)methanamine hydrochloride

Cat. No.: B1432981

Introduction

(3-Methoxypyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative of
significant interest to researchers in medicinal chemistry and drug development. As a
functionalized heterocyclic amine, it serves as a valuable building block in the synthesis of a
diverse range of pharmacologically active molecules. The precise elucidation of its molecular
structure is paramount for ensuring the integrity of these synthetic pathways and the desired
biological activity of the final compounds. This technical guide provides an in-depth analysis of
the spectroscopic characteristics of (3-Methoxypyridin-2-yl)methanamine hydrochloride,
offering a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data. This document is intended to serve as a vital resource
for scientists, enabling accurate identification and characterization of this important chemical
entity.

Molecular Structure and Spectroscopic Overview

The structure of (3-Methoxypyridin-2-yl)methanamine hydrochloride, with the chemical
formula C7H11CIN20, incorporates a pyridine ring substituted with a methoxy group at the 3-
position and a methanamine hydrochloride group at the 2-position. This arrangement of
functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in
detail.
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Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For (3-Methoxypyridin-2-yl)methanamine hydrochloride, both *H and
13C NMR are indispensable for unambiguous structural assignment.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum of (3-Methoxypyridin-2-yl)methanamine hydrochloride is predicted
to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the
aminomethyl protons, the methoxy protons, and the ammonium proton. The hydrochloride salt
form will influence the chemical shifts, particularly of the protons on the aminomethyl group and
the pyridine ring due to the electron-withdrawing effect of the protonated amine.

Predicted *H NMR Data:

Predicted Coupling
Proton ) ) L. )
. Chemical Shift  Multiplicity Constant (J, Integration
Assignment
(5, ppm) Hz)
Pyridine H-6 ~8.1-8.3 Doublet ~5-6 1H
o Doublet of
Pyridine H-4 ~7.6-7.8 ~7-8, ~1-2 1H
doublets
- Doublet of
Pyridine H-5 ~7.3-7.5 ~7-8, ~5-6 1H
doublets
Aminomethyl (- ]
~4.2-4.4 Singlet (broad) - 2H
CH2NHs™")
Methoxy (-OCHs) ~3.9-4.1 Singlet - 3H
Ammonium (- .
~8.5-9.5 Singlet (broad) - 3H

NHs*)

Causality Behind Predicted Chemical Shifts:
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» Pyridine Protons: The protons on the pyridine ring are in the aromatic region (typically 7.0-

9.0 ppm)[1]. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is

expected to be the most deshielded and appear at the lowest field[2]. The electron-donating

methoxy group at the 3-position will shield the adjacent H-4 and to a lesser extent H-5,

causing them to appear at a relatively higher field compared to unsubstituted pyridine.

o Aminomethyl Protons: The methylene protons of the aminomethyl group are adjacent to the

electron-withdrawing pyridine ring and the positively charged ammonium group, leading to a

significant downfield shift.

e Methoxy Protons: The protons of the methoxy group will appear as a sharp singlet at a

characteristic chemical shift for aryl methyl ethers.

o Ammonium Protons: The protons of the ammonium group are expected to be broad due to

quadrupolar relaxation and exchange with any residual water in the solvent. Their chemical

shift can be highly variable depending on the solvent and concentration.

3C NMR Spectroscopy: The Carbon Skeleton

The 13C NMR spectrum provides crucial information about the carbon framework of the

molecule. The predicted chemical shifts are based on the electronic environment of each

carbon atom.

Predicted 3C NMR Data:

Carbon Assignment

Predicted Chemical Shift (6, ppm)

Pyridine C-2 ~155-158

Pyridine C-3 ~145-148

Pyridine C-6 ~140-143

Pyridine C-4 ~125-128

Pyridine C-5 ~120-123

Methoxy (-OCHs) ~55-58

Aminomethyl (-CHz) ~40-43
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Expert Insights on 13C Chemical Shifts:

e Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region.
C-2 and C-6, being closest to the electronegative nitrogen, will be the most downfield[3]. The
carbon bearing the methoxy group (C-3) will also be significantly downfield due to the
oxygen's electronegativity[4]. The remaining carbons, C-4 and C-5, will appear at higher
fields.

 Aliphatic Carbons: The methoxy carbon will have a typical chemical shift for an aryl methyl
ether[4]. The aminomethyl carbon will be shifted downfield due to the attachment of the
nitrogen and its proximity to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of (3-Methoxypyridin-2-
yl)methanamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-
de or D20). Ensure complete dissolution.

e Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for
optimal resolution.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.
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o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Reference the spectrum to the solvent peak.

e 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR
spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly
attached carbons.

Logical Workflow for NMR Analysis:

Data Acquisition Spectral Analysis

[ZD NMR (COSY, HSQC) Structure Elucidation
L |
Assign Carbons

l_
13C NMR Chemical Shift Analysis] Confirm Structure
_4'

Assign Protons

v

1H NMR Integration & Multiplicita

[Coupling Constant Analysis)

ki

Click to download full resolution via product page

Caption: Workflow for NMR-based structure elucidation.

Part 2: Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of (3-Methoxypyridin-2-yl)methanamine hydrochloride will be
characterized by absorption bands corresponding to the vibrations of its key functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm~—?) Vibration Type Functional Group
3100-2800 N-H stretch Primary ammonium (-NHs™)
3050-3000 C-H stretch Aromatic (pyridine)
2950-2850 C-H stretch Aliphatic (CHz and OCHs)
1600-1580 C=C and C=N stretch Pyridine ring

1480-1440 C-H bend Aliphatic (CH-)

1270-1220 C-O stretch Aryl-alkyl ether

1100-1000 C-N stretch Aliphatic amine

Interpretation of Key IR Peaks:

e N-H Stretching: The broad absorption in the 3100-2800 cm~! region is characteristic of the
N-H stretching vibrations of a primary ammonium salt.

e C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm~1, while
aliphatic C-H stretches will appear just below 3000 cm~1.

» Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the
pyridine ring typically appear in the 1600-1400 cm~1 region.

e C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is
anticipated around 1250 cm~1.

Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
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e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

o ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated
Total Reflectance (ATR) accessory.

o Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

o

crystal.

Place the sample in the spectrometer and record the sample spectrum.

o

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The data is usually collected over the range of 4000-400 cm~1.

[¢]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its structure. For (3-Methoxypyridin-2-
yl)methanamine hydrochloride, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI+):

mlz lon

139.08 [M+H]*

122.08 [M+H - NHs]*
108.06 [M+H - NHs - CHz]*

Rationale for Fragmentation Pattern:
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The protonated molecule [M+H]* is expected to be the base peak. A common fragmentation
pathway for protonated benzylamines is the loss of ammonia (NHs)[5]. Subsequent
fragmentation could involve the loss of a methylene group.

Logical Fragmentation Pathway:

[M+H]* - NHs [M+H - NHs]* - CHz [M+H - NHs - CH2]*
m/z = 139.08 m/z = 122.08 m/z = 108.06

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data
Acquisition
Step-by-Step Methodology:

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile/water.

« Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via
direct infusion using a syringe pump at a low flow rate (e.g., 5-10 pL/min).

» Data Acquisition:
o Acquire the mass spectrum in positive ion mode.
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

o Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal
of the protonated molecule.

o For fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the
[M+H]* ion and subjecting it to collision-induced dissociation (CID).

Conclusion
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The comprehensive spectroscopic analysis presented in this guide, encompassing *H NMR,
13C NMR, IR, and MS, provides a robust framework for the unequivocal identification and
characterization of (3-Methoxypyridin-2-yl)methanamine hydrochloride. The predicted data,
grounded in established spectroscopic principles and analysis of analogous structures, offers
researchers a reliable reference for their synthetic and analytical endeavors. Adherence to the
outlined experimental protocols will ensure the acquisition of high-quality data, facilitating
confident structural elucidation and contributing to the advancement of drug discovery and
development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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